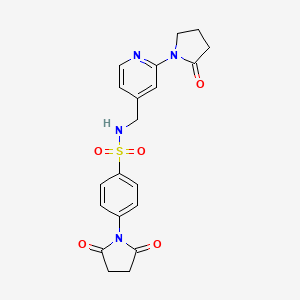![molecular formula C14H20FNO3 B2554522 Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate CAS No. 1436368-92-1](/img/structure/B2554522.png)
Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate” is a chemical compound . It is also known as “tert-Butyl (4-fluorophenyl)carbamate” and has a CAS number of 60144-53-8 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a ketoreductase-assisted synthesis of a chiral selective tert-butyl carbamate derivative was described, involving the reduction of a benzoyl group to a hydroxymethyl group .Molecular Structure Analysis
The molecular structure of “this compound” can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 211.24 . It is a solid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Intermediates
Tert-butyl carbamates, including derivatives and structurally related compounds, serve as essential intermediates in organic synthesis. For instance, the development of rapid synthetic methods for biologically active compounds such as omisertinib (AZD9291) showcases the utility of tert-butyl carbamates in creating pharmacologically relevant entities. These methodologies often involve multi-step synthesis with high yields, demonstrating the compound's role in streamlining the production of complex molecules (Bingbing Zhao et al., 2017).
Enantioselective Synthesis
The enantioselective synthesis of carbocyclic analogues of nucleotides and other biologically active molecules further exemplifies the scientific applications of tert-butyl carbamate derivatives. This approach is crucial for the synthesis of compounds with specific optical activities, which can have significant implications in drug development and other areas of medicinal chemistry (M. Ober et al., 2004).
Materials Science
In materials science, derivatives of tert-butyl carbamates have been explored for their potential as host materials in organic electrophosphorescent devices. The design of sterically hindered host materials aims to address issues such as self-quenching in these devices, indicating the role of tert-butyl carbamate derivatives in enhancing the performance of electronic materials and devices (Wei Li et al., 2007).
Biological Evaluations
The biological evaluation of tert-butyl carbamate derivatives, including their antibacterial and anthelmintic activities, provides insights into their potential therapeutic applications. While some derivatives exhibit moderate activity, the systematic exploration of their biological properties is vital for identifying new pharmacologically active agents (C. Sanjeevarayappa et al., 2015).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-9(16-13(18)19-14(2,3)4)12(17)10-5-7-11(15)8-6-10/h5-9,12,17H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPOAFDWDIWPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2554442.png)

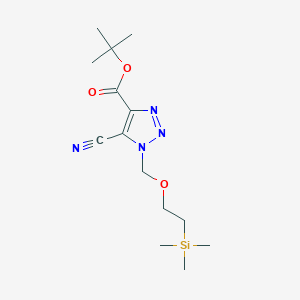
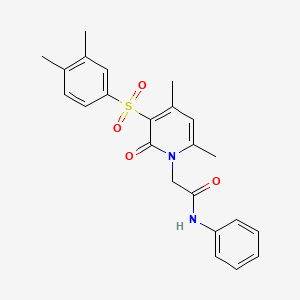
![tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate](/img/structure/B2554448.png)
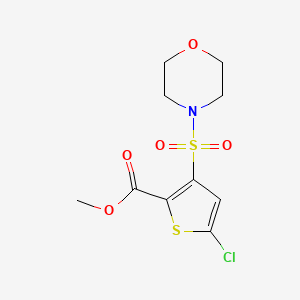
![7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554452.png)
![8-(4-ethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2554453.png)
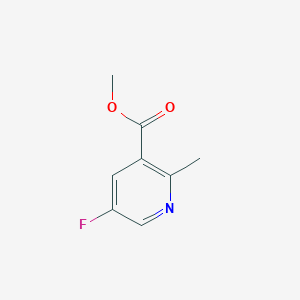
![3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2554457.png)

![1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide](/img/structure/B2554459.png)
